molecular formula C30H27BrN2O5 B5150022 N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide

N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide

Cat. No. B5150022
M. Wt: 575.4 g/mol
InChI Key: LRYINLRPBBBXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide, also known as BNTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNTA is a fluorescent compound that has been used in research to study the binding of proteins and DNA, as well as to investigate the mechanisms of cellular processes.

Mechanism of Action

N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide works by binding to specific molecules and emitting fluorescence when excited by light. Its mechanism of action involves the interaction of its benzoxazole and naphthalene rings with the target molecule, which results in a change in its fluorescence properties. This change in fluorescence can be used to monitor the binding of N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide to proteins and DNA.
Biochemical and Physiological Effects
N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and has low cytotoxicity, making it an ideal fluorescent probe for in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide in lab experiments include its high sensitivity and specificity for binding to proteins and DNA, as well as its low cytotoxicity. However, its limitations include its relatively high cost and the need for specialized equipment to detect its fluorescence.

Future Directions

There are several future directions for the use of N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide could be used to screen for compounds that bind to specific proteins or DNA sequences that are involved in disease processes. Additionally, N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide could be used to study the mechanisms of drug action and resistance.
Another future direction is in the development of new imaging techniques for biomedical research. N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide could be used as a fluorescent probe to visualize specific molecules or processes in living cells and tissues. This could lead to new insights into the mechanisms of disease and the development of new diagnostic and therapeutic tools.
In conclusion, N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide is a versatile chemical compound that has many potential applications in scientific research. Its ability to bind to proteins and DNA and emit fluorescence makes it a valuable tool for studying cellular processes and developing new drugs and imaging techniques. Further research into the properties and applications of N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide is needed to fully realize its potential in these areas.

Synthesis Methods

N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-1-naphthol with 2-amino-phenol to form 5-bromo-2-(1,3-benzoxazol-5-yl)phenol. This intermediate is then reacted with 3,4,5-triethoxybenzoyl chloride to yield N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide.

Scientific Research Applications

N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide has been extensively used in scientific research as a fluorescent probe to study the binding of proteins and DNA. It has been used to investigate the interactions of transcription factors with DNA, as well as to study protein-protein interactions. N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide has also been used to study the mechanisms of cellular processes such as apoptosis and autophagy.

properties

IUPAC Name

N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27BrN2O5/c1-4-35-26-15-18(16-27(36-5-2)28(26)37-6-3)29(34)32-19-13-14-25-24(17-19)33-30(38-25)22-11-7-10-21-20(22)9-8-12-23(21)31/h7-17H,4-6H2,1-3H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYINLRPBBBXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=C4C=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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